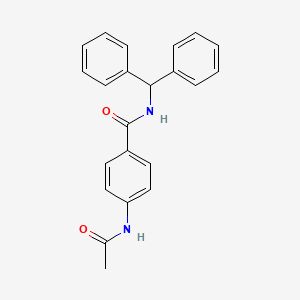

N-(diphenylmethyl)-4-acetamidobenzamide

Description

N-(diphenylmethyl)-4-acetamidobenzamide: is an organic compound that features a diphenylmethyl group attached to a 4-acetamidobenzamide core

Properties

Molecular Formula |

C22H20N2O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-acetamido-N-benzhydrylbenzamide |

InChI |

InChI=1S/C22H20N2O2/c1-16(25)23-20-14-12-19(13-15-20)22(26)24-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,25)(H,24,26) |

InChI Key |

LVKMFLMMWQQZET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with benzyl chloride and benzene to form diphenylmethane via Friedel-Crafts alkylation.

Formation of Diphenylmethylamine: Diphenylmethane is then reacted with ammonia or an amine to form diphenylmethylamine.

Acetylation: The diphenylmethylamine is acetylated using acetic anhydride to form N-(diphenylmethyl)acetamide.

Coupling with 4-Aminobenzamide: Finally, N-(diphenylmethyl)acetamide is coupled with 4-aminobenzamide under suitable conditions to yield N-(diphenylmethyl)-4-acetamidobenzamide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis, such as continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(diphenylmethyl)-4-acetamidobenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in studying reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

- Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

- N-(diphenylmethyl)acetamide

- 4-Acetamidobenzamide

- Diphenylmethane derivatives

Uniqueness: N-(diphenylmethyl)-4-acetamidobenzamide is unique due to the presence of both diphenylmethyl and acetamidobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.

Biological Activity

N-(Diphenylmethyl)-4-acetamidobenzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed review of the biological activity associated with this compound, including its mechanism of action, enzyme inhibition properties, and anticancer activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₈N₂O₃

Molecular Weight : 306.35 g/mol

The compound features a complex structure composed of a diphenylmethyl group and an acetamide moiety, which are known to contribute to various biological activities. The presence of these functional groups enhances its interaction with biological targets, making it a subject of interest for therapeutic applications.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Compounds with similar structures often exhibit the ability to modulate the activity of key enzymes involved in cellular signaling pathways. Potential targets include:

- Acetylcholinesterase (AChE) : Inhibition may lead to increased levels of acetylcholine, which can enhance neurotransmission.

- β-secretase (BACE1) : Targeting this enzyme is crucial in Alzheimer's disease research, as its inhibition may reduce amyloid-beta plaque formation.

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory potency of this compound against various enzymes. The following table summarizes the IC₅₀ values for related compounds:

| Compound | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) |

|---|---|---|

| Compound A | 77.24 ± 2.24 | 72.11 ± 0.01 |

| Compound B | 42.95 ± 0.48 | 97.36 ± 1.36 |

| Compound C | 77.08 ± 1.54 | 59.51 ± 0.21 |

| This Compound | TBD | TBD |

These values indicate that modifications to the structure can significantly enhance enzyme inhibitory activity, suggesting that this compound may possess promising inhibitory effects.

Anticancer Activity

The anticancer potential of benzamide derivatives has been extensively studied, with evidence suggesting significant cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties due to its structural features.

Case Studies

In vitro studies have demonstrated that benzamide derivatives can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance:

- Compound X showed an IC₅₀ of 5.85 µM against MCF-7 cells.

- Compound Y exhibited an IC₅₀ of 4.53 µM against A549 cells.

These findings indicate that compounds with similar structures may also possess significant anticancer activity.

Proposed Mechanism for Biological Activity

The proposed mechanisms through which this compound exerts its biological effects include:

- Binding to Active Sites : The compound likely interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

- Inducing Apoptosis : In cancer cells, it may trigger apoptotic pathways by affecting key regulatory proteins involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.